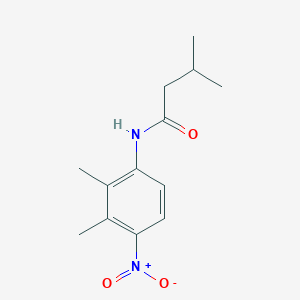![molecular formula C16H15NO3S B4018755 N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018755.png)
N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Descripción general
Descripción
N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDB is a benzodioxine derivative that has been synthesized using different methods, including the Pd-catalyzed coupling reaction and the Suzuki-Miyaura cross-coupling reaction.
Mecanismo De Acción
The mechanism of action of N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not well understood. However, it has been suggested that N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide may act by inhibiting the activity of certain enzymes, such as proteases and kinases, that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antiproliferative activity, and antiviral activity. In vitro studies have shown that N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to exhibit antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, high yield, and low cost. However, N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several potential future directions, including its use as a building block for the synthesis of new compounds with improved properties, its use as a drug candidate for the treatment of cancer and viral infections, and its use as a precursor for the synthesis of new metal-organic frameworks with improved properties. Further research is needed to fully understand the mechanism of action of N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its anticancer, antitumor, and antiviral properties. In organic synthesis, N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used as a building block for the synthesis of various compounds. In material science, N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used as a precursor for the synthesis of various metal-organic frameworks.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-21-12-6-4-5-11(9-12)17-16(18)15-10-19-13-7-2-3-8-14(13)20-15/h2-9,15H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAQQQLKXRAXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4018675.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B4018676.png)
![4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018688.png)
![4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4018690.png)
![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl benzoate](/img/structure/B4018695.png)




![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4018740.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4018761.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4018770.png)